({5-[(4-Bromophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl}methoxy)benzene

Drug Design Lipophilicity Structure-Activity Relationship

({5-[(4-Bromophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl}methoxy)benzene (IUPAC: 3-[(4-bromobenzyl)sulfanyl]-4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole) is a fully substituted 1,2,4-triazole bearing a 4-bromobenzylthio group at position 3, an N4-ethyl substituent, and a phenoxymethyl group at position 5. The compound has molecular formula C18H18BrN3OS, exact mass 403.035396 g/mol, and characteristic 1H/13C NMR spectra recorded in DMSO-d6.

Molecular Formula C18H18BrN3OS
Molecular Weight 404.3 g/mol
Cat. No. B12202667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name({5-[(4-Bromophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl}methoxy)benzene
Molecular FormulaC18H18BrN3OS
Molecular Weight404.3 g/mol
Structural Identifiers
SMILESCCN1C(=NN=C1SCC2=CC=C(C=C2)Br)COC3=CC=CC=C3
InChIInChI=1S/C18H18BrN3OS/c1-2-22-17(12-23-16-6-4-3-5-7-16)20-21-18(22)24-13-14-8-10-15(19)11-9-14/h3-11H,2,12-13H2,1H3
InChIKeyYWZKQPBYGWRMCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

({5-[(4-Bromophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl}methoxy)benzene – Chemical Identity, Physicochemical Profile, and Procurement-Relevant Overview


({5-[(4-Bromophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl}methoxy)benzene (IUPAC: 3-[(4-bromobenzyl)sulfanyl]-4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole) is a fully substituted 1,2,4-triazole bearing a 4-bromobenzylthio group at position 3, an N4-ethyl substituent, and a phenoxymethyl group at position 5 [1]. The compound has molecular formula C18H18BrN3OS, exact mass 403.035396 g/mol, and characteristic 1H/13C NMR spectra recorded in DMSO-d6 [1]. Computed physicochemical parameters include a logP of 4.55 (ZINC12602667) [2] and a topological polar surface area (TPSA) of approximately 40 Ų [2]. The compound is commercially available as a research chemical (typical purity ≥95%) for in vitro and exploratory studies.

({5-[(4-Bromophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl}methoxy)benzene – Why In-Class Analogs Cannot Be Interchanged Without Quantitative Justification


1,2,4-Triazoles with S-benzyl and phenoxymethyl decoration occupy a congested chemical space where subtle variations in halogen type, N4-alkyl chain length, and aryl ether substitution profoundly modulate lipophilicity, target engagement, and metabolic stability [1]. The 4-bromobenzylthio motif in this compound confers a unique balance of steric bulk, electron-withdrawing character, and lipophilicity (logP ~4.55) that cannot be replicated by chloro, fluoro, or unsubstituted benzyl analogs [2]. Generic substitution risks loss of the specific hydrophobic interaction pattern required for binding to targets such as metallo-β-lactamases or fungal CYP51, and may alter the compound's pharmacokinetic profile in cellular or in vivo models. The evidence below quantifies these differences where possible and clearly identifies gaps requiring experimental verification.

({5-[(4-Bromophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl}methoxy)benzene – Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Advantage of the 4-Bromobenzylthio Substituent Over the 4-Chlorobenzyl Analog

The target compound exhibits a computed logP of 4.55 [1], which is approximately 0.5–0.7 log units higher than that of the 4-chlorobenzylthio analog (3-[(4-chlorobenzyl)sulfanyl]-4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole, estimated logP ~3.9–4.0 based on the π-chloro substituent constant of +0.71 versus π-bromo of +0.86 on the Hansch scale [2]). This difference translates to roughly a 3- to 5-fold increase in octanol/water partition coefficient, potentially enhancing passive membrane permeability and tissue distribution.

Drug Design Lipophilicity Structure-Activity Relationship

Absence of Hydrogen Bond Donor Functionality Versus the 4H-1,2,4-Triazole-3-thiol Analog

The target compound has zero hydrogen bond donors (HBD = 0) based on its molecular structure [1], whereas the corresponding 3-thiol analog (4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol, CAS 305337-09-1) possesses one HBD . This difference reduces the potential for strong hydrogen bonding with biological counter-targets such as serum albumin, which is known to bind acidic and thiol-containing molecules with high affinity. The absence of the thiol group may also improve chemical stability and reduce off-target reactivity with cellular thiols.

Medicinal Chemistry Hydrogen Bonding ADME

NMR Spectroscopic Fingerprint for Definitive Compound Identification and Purity Verification

The target compound has a confirmed 1H and 13C NMR spectral signature in DMSO-d6 available in the KnowItAll NMR Spectral Library [1]. Key distinguishing signals include the benzylic –SCH2– protons and the –OCH2– bridge protons, which are absent or shifted in analogs such as 3-[(4-bromobenzyl)sulfanyl]-4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole (which lacks the phenoxymethyl group) [2]. This spectral fingerprint provides unequivocal identity confirmation and can be used to assess lot-to-lot purity and detect isomer contamination.

Analytical Chemistry Quality Control Compound Authentication

Antimicrobial Activity Potential of Halobenzylthio-1,2,4-Triazoles – Class-Level Evidence Supporting the Bromobenzyl Motif

A series of novel halobenzylthio 1,2,4-triazoles synthesized and evaluated for antimicrobial activity demonstrated that most target compounds, including those bearing bromobenzyl substituents, displayed comparable antibacterial and antifungal activities against tested strains [1]. While specific MIC values for the exact target compound have not been published, the class-level data indicate that the 4-bromobenzylthio motif is associated with meaningful antimicrobial effects, distinguishing it from non-halogenated benzyl analogs that generally show reduced potency.

Antimicrobial Antifungal Drug Discovery

({5-[(4-Bromophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl}methoxy)benzene – Prioritized Research and Procurement Application Scenarios


Structure-Activity Relationship (SAR) Studies on Metallo-β-Lactamase Inhibitors

The compound's 1,2,4-triazole core with a 4-ethyl substituent and sulfide-linked aromatic group aligns with the pharmacophore of broad-spectrum metallo-β-lactamase (MBL) inhibitors [3]. As supported by the lipophilicity differentiation evidence in Section 3 (ΔlogP ~0.55 vs. chloro analog), the 4-bromobenzylthio motif may enhance binding to hydrophobic pockets within the MBL active site compared to less lipophilic congeners. Researchers engaged in MBL inhibitor optimization should consider this compound as a key comparator when evaluating the impact of halogen type on inhibitory potency, with the understanding that direct enzymatic IC50 data remain to be generated.

Physicochemical Probe for Membrane Permeability Correlation Studies

With a calculated logP of 4.55, zero HBD, and a moderate TPSA (~40 Ų) [1][2], this compound occupies a favorable region of the membrane permeability space defined by the Lipinski and Veber rules. It can serve as a neutral, lipophilic probe in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayer studies, where its permeability metrics can be directly compared with the 4-chlorobenzyl analog (logP ~3.9) or the 3-thiol analog (HBD = 1) to isolate the contribution of halogen type and hydrogen bonding to passive diffusion.

Antimicrobial Screening Library Enrichment

Based on class-level evidence that halobenzylthio-1,2,4-triazoles exhibit antimicrobial activity [4], this compound is a candidate for inclusion in focused screening libraries targeting Gram-positive, Gram-negative, or fungal pathogens. The presence of the 4-bromobenzylthio group provides a distinct chemotype relative to the more common chloro and fluoro congeners, thereby increasing library diversity. Procurement for screening should be accompanied by characterization using the NMR fingerprint described in Section 3 to ensure lot consistency.

Synthetic Intermediate for Diversification Chemistry

The compound's three distinct functional handles – the thioether bridge, the phenoxymethyl group, and the N4-ethyl substituent – offer multiple sites for late-stage functionalization via oxidation, nucleophilic aromatic substitution, or metal-catalyzed cross-coupling [1]. The spectral fingerprint established in Section 3 provides a reference for monitoring reaction progress and confirming the identity of derived analogs. Procurement of this compound as a building block is justified when the synthetic route requires a pre-assembled 1,2,4-triazole scaffold with orthogonal protection-free reactive sites.

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